molecular formula C7H7BClFO2 B1369582 4-Chloro-2-fluoro-5-methylphenylboronic acid CAS No. 325786-09-2

4-Chloro-2-fluoro-5-methylphenylboronic acid

Cat. No.: B1369582
CAS No.: 325786-09-2
M. Wt: 188.39 g/mol
InChI Key: JCYUEORYFOUSCZ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methylphenylboronic acid is a halogenated arylboronic acid with substituents at the 2- (fluoro), 4- (chloro), and 5- (methyl) positions on the benzene ring. Its pinacol ester form (CAS: 1126320-27-1) is commercially available from suppliers like A2B Chem and Fluorochem CN, with purity levels ranging from 95% to 98% . The compound’s structure combines electron-withdrawing (Cl, F) and electron-donating (CH₃) groups, which influence its reactivity in cross-coupling reactions such as Suzuki-Miyaura. Its boronic acid form (free acid) is critical in medicinal chemistry and materials science for constructing complex aromatic systems.

Properties

IUPAC Name

(4-chloro-2-fluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYUEORYFOUSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591303
Record name (4-Chloro-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325786-09-2
Record name (4-Chloro-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-5-methylphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-5-methylphenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by palladium catalysts and typically occurs under mild conditions, making it suitable for a wide range of substrates.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are generally carried out at temperatures ranging from 50°C to 100°C under an inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-Chloro-2-fluoro-5-methylphenylboronic acid is primarily used as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable complexes with biomolecules makes it particularly valuable in the development of drugs targeting cancer and other diseases.

Case Study:
A notable application is in the synthesis of inhibitors for specific enzymes involved in cancer pathways. For instance, research has demonstrated that derivatives of this compound can effectively inhibit the growth of cancer cells by interfering with metabolic pathways crucial for tumor survival .

Material Science

Advanced Material Synthesis:
The compound is utilized in creating advanced materials, including polymers and nanomaterials. Its boronic acid functionality enhances properties such as conductivity and mechanical strength, making it suitable for applications in electronics and nanotechnology.

Data Table: Properties of Materials Synthesized with this compound

PropertyValueApplication Area
ConductivityHighElectronics
Mechanical StrengthEnhancedStructural Materials
Thermal StabilityImprovedHigh-Temperature Applications

Organic Synthesis

Cross-Coupling Reactions:
In organic chemistry, this compound serves as a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura reactions. These reactions are essential for constructing complex organic molecules, which are vital in both academic research and industrial applications.

Case Study:
A study reported the successful use of this compound in synthesizing complex biaryl compounds that are precursors to various pharmaceuticals. The efficiency of these reactions highlights its significance in organic synthesis methodologies .

Diagnostics

Development of Diagnostic Tools:
The compound also plays a role in developing diagnostic tools, particularly those aimed at detecting specific biomolecules. Its ability to enhance the sensitivity and specificity of assays makes it an important component in medical diagnostics.

Case Study:
Research has shown that boronic acids can be used to develop sensors for glucose detection, which is crucial for diabetes management. The incorporation of this compound into these sensors has led to improved performance metrics compared to traditional methods .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium center, resulting in the formation of a palladium-aryl intermediate.

    Reductive Elimination: The palladium-aryl intermediate undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reactivity Notes
4-Chloro-2-fluoro-5-methylphenylboronic acid 2-F, 4-Cl, 5-CH₃ C₇H₆BClFO₂ 187.39* 1126320-27-1† Moderate reactivity due to balanced electronic effects
4-Chloro-2-fluorophenylboronic acid 2-F, 4-Cl C₆H₄BClFO₂ 174.36 160591-91-3 Higher acidity than methyl analog; faster coupling
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid 2-F, 4-CF₃, 5-Cl C₇H₄BClF₄O₂ 246.37 N/A‡ Strong electron-withdrawing CF₃ enhances stability but reduces nucleophilicity
4-Fluoro-3-methoxyphenylboronic acid 3-OCH₃, 4-F C₇H₈BFO₃ 169.94 16824-55 Methoxy group improves solubility; lower coupling efficiency
4-Chloro-2-cyanophenylboronic acid 2-CN, 4-Cl C₇H₄BClNO₂ 179.38 1072946-52-1 Cyano group increases acidity; prone to side reactions

Reactivity and Application Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound donates electrons via inductive effects, slightly reducing the boronic acid’s acidity compared to analogs like 4-chloro-2-fluorophenylboronic acid. This results in slower but more selective Suzuki couplings . Compounds with trifluoromethyl (CF₃) or cyano (CN) groups (e.g., 5-chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) exhibit stronger electron-withdrawing effects, enhancing oxidative stability but requiring harsher reaction conditions .
  • Solubility and Handling :

    • Methoxy-containing analogs (e.g., 4-fluoro-3-methoxyphenylboronic acid) demonstrate improved solubility in polar solvents compared to the methyl-substituted target compound, facilitating aqueous-phase reactions .
    • The pinacol ester form of this compound offers enhanced shelf stability, though it requires deprotection before use in couplings .
  • Commercial Availability :

    • The target compound’s pinacol ester is stocked by multiple suppliers (e.g., A2B Chem, Fluorochem CN) at prices ranging from $534/250 mg to $1,336/g . In contrast, 5-chloro-2-methoxyphenylboronic acid (CAS: 89694-48-4) is priced at $2,900/5g, reflecting its lower demand .

Research Findings and Limitations

  • Synthetic Utility: The methyl group in this compound provides steric hindrance that minimizes undesired protodeboronation, a common issue in electron-deficient arylboronic acids . Analogs like 4-chloro-2-cyanophenylboronic acid are less stable under basic conditions due to the cyano group’s susceptibility to hydrolysis, limiting their use in multistep syntheses .
  • Unsuccessful Modifications :

    • Attempts to synthesize larger heterocycles (e.g., 8-membered benzodiazocines) using nitrobenzoic acid precursors (e.g., 4-chloro-2-fluoro-5-nitrobenzoic acid) highlight the challenges of steric control in boronic acid applications .

Biological Activity

4-Chloro-2-fluoro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. Its structural features allow it to participate in various biochemical interactions, making it a valuable compound in drug discovery and development.

The compound's molecular formula is C7_7H7_7BClF, with a molecular weight of approximately 175.39 g/mol. The presence of the boronic acid functional group enables it to form reversible covalent bonds with diols, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes through the formation of covalent bonds with active site residues. This compound has been shown to act as an inhibitor for certain enzymes involved in cancer progression and inflammatory responses .
  • Receptor Modulation : Research indicates that this compound can modulate the activity of various receptors, including chemokine receptors such as CXCR1 and CXCR2. These receptors play significant roles in inflammatory diseases and cancer metastasis .
  • Antitumor Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with specific molecular targets:

  • Inhibition of Chemokine Receptors : The compound has been identified as a noncompetitive antagonist of CXCR1 and CXCR2, with an IC50_{50} value of approximately 38 nM for CXCL1-induced calcium flux in human polymorphonuclear cells . This inhibition is critical in reducing inflammation and tumor cell migration.
  • Antiproliferative Effects : The presence of the fluorine atom in the ortho position enhances the compound's binding affinity to target proteins involved in cell proliferation, leading to decreased viability in cancer cells .

Case Studies

Several studies have investigated the biological activity of this compound:

  • CXCR Antagonism Study :
    • Objective : To evaluate the antagonistic effects on CXCR1/2.
    • Findings : The compound inhibited CXCL8-induced signaling pathways, demonstrating its potential as a therapeutic agent for inflammatory diseases .
  • Antitumor Efficacy Assessment :
    • Objective : To assess antiproliferative activity against various cancer cell lines.
    • Results : Significant inhibition was observed, particularly against LAPC-4 prostate cancer cells, indicating its potential use in cancer therapy .

Data Table: Biological Activities Summary

Biological ActivityTarget/EffectIC50_{50} ValueReference
CXCR AntagonismInhibition of calcium flux38 nM
Antiproliferative ActivityLAPC-4 prostate cancer cellsVaries by study
Enzyme InhibitionSerine proteasesNot specified

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2-fluoro-5-methylphenylboronic acid, and what critical parameters affect yield?

  • Methodology : Synthesis typically involves halogenation and boronation steps. Key parameters include:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with reaction temperatures between 80–110°C to optimize cross-coupling efficiency .
  • Solvent system : Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates and enhance boronic acid solubility .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from halogenated byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of the boronic acid moiety. Conduct reactions in flame-dried glassware to avoid hydrolysis .
  • Storage : Store at –20°C in airtight, light-resistant containers. Pre-dry storage vials under vacuum to minimize moisture absorption, which can lead to decomposition (evidenced by increased B-OH stretching in IR ~3200–3400 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?

  • ¹H NMR : Look for aromatic protons (δ 6.8–7.4 ppm, multiplet splitting due to chloro/fluoro substituents) and methyl groups (δ 2.3–2.5 ppm, singlet) .
  • ¹¹B NMR : A sharp peak at δ 28–32 ppm confirms boronic acid integrity .
  • MS (ESI⁻) : Molecular ion [M–H]⁻ at m/z 202.5 (calculated for C₇H₆BClFO₂) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this boronic acid in cross-coupling reactions?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess steric effects from the methyl group and electronic effects from chloro/fluoro substituents. Fukui indices can identify nucleophilic/electrophilic sites for cross-coupling .
  • Transition state analysis : Simulate Pd-mediated oxidative addition steps to predict regioselectivity with polyhalogenated partners (e.g., 2-bromo-5-iodopyridine) .

Q. What strategies resolve contradictions in reaction outcomes under varying catalytic systems?

  • Variable control : Systematically test ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) to isolate factors causing yield disparities. For example, bulky ligands may reduce steric hindrance from the methyl group .
  • Kinetic studies : Use in-situ IR to monitor boronic acid consumption rates. Discrepancies in rate constants (e.g., kobs varying by >50% between Pd catalysts) suggest ligand-dependent activation barriers .

Q. What challenges arise in achieving regioselectivity with polyhalogenated aryl partners in Suzuki-Miyaura couplings?

  • Steric vs. electronic control : The methyl group at position 5 directs coupling to less hindered positions (e.g., para to fluorine in 1,2,4-trichlorobenzene). However, electron-withdrawing Cl/F substituents can override steric effects, requiring optimization of Pd/ligand ratios .
  • Competitive pathways : Use Hammett plots to correlate substituent σ values with reaction rates. Negative ρ values indicate electrophilic aromatic substitution competing with oxidative addition .

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